molecular formula C10H13NO2 B13073624 2-[2-(Methylamino)ethyl]benzoic acid

2-[2-(Methylamino)ethyl]benzoic acid

Katalognummer: B13073624
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: SKJOKOPLRAPHIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Methylamino)ethyl]benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(methylamino)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[2-(Methylamino)ethyl]benzoic acid involves the reaction of benzoic acid with 2-(methylamino)ethanol. The reaction typically requires an acidic catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions for several hours . The product is then purified through extraction and recrystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Methylamino)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-[2-(Methylamino)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[2-(Methylamino)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the pathway involved. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylamino)benzoic acid: Similar structure but lacks the ethyl group.

    2-(Dimethylamino)benzoic acid: Contains an additional methyl group on the amino nitrogen.

    2-(Ethylamino)benzoic acid: The amino group is substituted with an ethyl group instead of a methyl group.

Uniqueness

2-[2-(Methylamino)ethyl]benzoic acid is unique due to the presence of both the methylamino and ethyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its similar compounds.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2-[2-(methylamino)ethyl]benzoic acid

InChI

InChI=1S/C10H13NO2/c1-11-7-6-8-4-2-3-5-9(8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

SKJOKOPLRAPHIC-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.